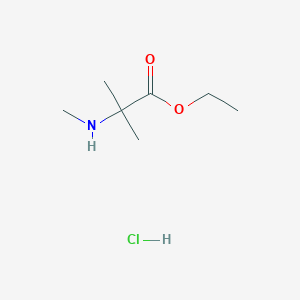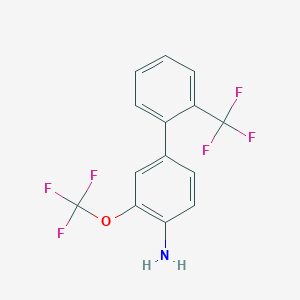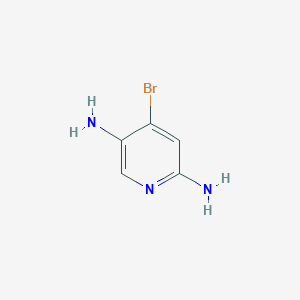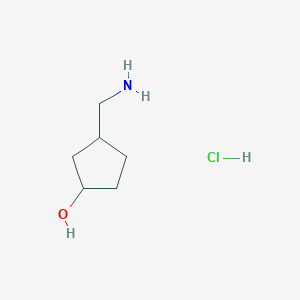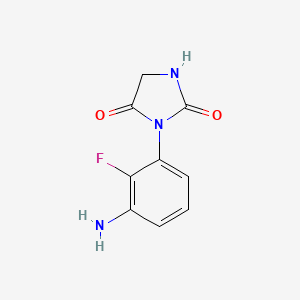
3-(3-氨基-2-氟苯基)咪唑烷-2,4-二酮
描述
“3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H8FN3O2 . It is a type of imidazolidine derivative . Imidazolidine derivatives have been studied for their potential biological activities, including anti-parasitic effects .
Synthesis Analysis
The synthesis of imidazolidine derivatives, including “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione”, involves various chemical reactions . The structures of these compounds are confirmed by spectroscopic methods .Molecular Structure Analysis
The molecular structure of “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” is determined by spectroscopic methods . These methods provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
Imidazolidine derivatives, including “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione”, undergo various chemical reactions during their synthesis . These reactions lead to significant changes in the molecular structure of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” are determined by its molecular structure . These properties include its molecular weight, chemical names, classification, and more .科学研究应用
抗病毒活性
与我们感兴趣的化合物结构相似的吲哚衍生物已被报道具有显著的抗病毒特性 . 例如,某些基于吲哚的分子对甲型流感和其他病毒表现出抑制作用 . 扩展而言,3-(3-氨基-2-氟苯基)咪唑烷-2,4-二酮可能被合成衍生物,靶向病毒复制机制,为抗病毒药物开发提供新的途径。
抗炎特性
吲哚骨架以其抗炎能力而闻名 . 这表明我们的化合物可用于合成针对炎症性疾病的新药物。其独特的结构可能与参与炎症反应的关键酶或途径相互作用,为新型治疗剂提供基础。
抗癌潜力
含有吲哚部分的化合物已被发现具有抗癌活性 . 3-(3-氨基-2-氟苯基)咪唑烷-2,4-二酮中氟苯基的存在可以增强其抑制肿瘤细胞生长的能力。 这得到了研究的支持,研究表明类似的化合物对人类肿瘤细胞表现出抗有丝分裂活性 . 对此应用的研究可能导致新化疗药物的开发。
抗菌功效
吲哚衍生物也以其抗菌特性而闻名 . 这为使用3-(3-氨基-2-氟苯基)咪唑烷-2,4-二酮作为支架来开发针对耐药菌株的新型抗生素开辟了可能性,这在对抗抗生素耐药性的斗争中是一个迫切的需求。
抗糖尿病活性
吲哚衍生物的结构复杂性与抗糖尿病作用有关 . 通过修饰3-(3-氨基-2-氟苯基)咪唑烷-2,4-二酮的核心结构,可以增强其与糖尿病管理相关的生物靶标的相互作用,例如胰岛素受体或参与葡萄糖代谢的酶。
神经保护应用
鉴于相关吲哚化合物的生物活性,3-(3-氨基-2-氟苯基)咪唑烷-2,4-二酮有可能用作神经保护剂 . 可以研究其在保护神经元免受损伤或死亡方面的功效,这对阿尔茨海默病和帕金森病等疾病来说是一个重大问题。
未来方向
Future research on “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” and other imidazolidine derivatives may focus on further elucidating their biological activities and potential therapeutic applications . This could include more detailed studies on their mechanisms of action, as well as the development of new synthesis methods .
作用机制
Target of Action
Similar compounds, such as imidazolidine-2,4-dione derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 20918 , which is within the optimal range for drug-like molecules, suggesting it could have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown a wide range of pharmacological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
生化分析
Biochemical Properties
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins and enzymes.
Molecular Mechanism
At the molecular level, 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, the compound can exhibit toxic or adverse effects, including damage to tissues and organs.
Metabolic Pathways
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to be metabolized by certain cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments . These processes can influence its accumulation and overall efficacy.
Subcellular Localization
The subcellular localization of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
3-(3-amino-2-fluorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-8-5(11)2-1-3-6(8)13-7(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHVDBMBPXOCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224225 | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803588-16-0 | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)

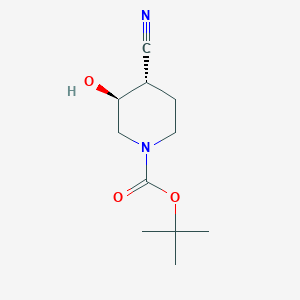
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)



